3-(4-chlorobenzamido)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
3-[(4-chlorobenzoyl)amino]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O2/c1-13-18(14(2)29(3)28-13)12-25-23(31)21-20(17-6-4-5-7-19(17)26-21)27-22(30)15-8-10-16(24)11-9-15/h4-11,26H,12H2,1-3H3,(H,25,31)(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPLBXRRRFILPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(=O)C2=C(C3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Wittig Reaction for Indole Core Formation
The indole scaffold is synthesized via a Wittig reaction, adapting protocols from pyrido[3,4-b]indol-1-one syntheses.
Procedure :
- Starting Material : 5-Chloro-3-formylindole-2-carboxylate (1) is treated with NaH and (Boc)₂O in DMF to afford N-Boc-protected indole (2).
- Wittig Olefination : Reacting (2) with CH₃OCH₂P⁺(C₆H₅)₃Cl⁻ and potassium tert-butoxide in THF yields the (E)-3-(2-methoxyvinyl) intermediate (3).
- Hydrolysis : Intermediate (3) is hydrolyzed with aqueous NaOH to carboxylic acid (4).
Key Data :
- Yield : 86–92% for analogous hydrolysis steps.
- Conditions : Anhydrous THF, 0–5°C for Wittig; room temperature for hydrolysis.
Introduction of 4-Chlorobenzamido Group
Acylation of 3-Aminoindole-2-Carboxylic Acid
The 3-amino group is acylated using 4-chlorobenzoyl chloride under Schotten-Baumann conditions.
Procedure :
- Activation : 3-Aminoindole-2-carboxylic acid (4) is suspended in THF, cooled to 0°C, and treated with 4-chlorobenzoyl chloride (1.2 equiv) and triethylamine (2.0 equiv).
- Reaction : Stirred at room temperature for 12 hours.
- Workup : The mixture is diluted with water, acidified with HCl, and extracted with ethyl acetate.
Key Data :
Carboxamide Coupling with (1,3,5-Trimethyl-1H-pyrazol-4-yl)methylamine
BOP-Mediated Coupling
The carboxylic acid is activated using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP).
Procedure :
- Activation : 3-(4-Chlorobenzamido)indole-2-carboxylic acid (0.1 mol) is dissolved in DCM with BOP (1.1 equiv) and DIPEA (3.0 equiv).
- Amine Addition : (1,3,5-Trimethyl-1H-pyrazol-4-yl)methylamine (1.05 equiv) is added dropwise at 0°C.
- Reaction : Stirred at room temperature for 6 hours.
- Workup : Quenched with water, extracted with DCM, and purified via recrystallization (DMF/H₂O).
Key Data :
Reaction Optimization and Critical Parameters
Temperature and Stoichiometry
Purification Strategies
- Recrystallization : DMF/H₂O (7:3) achieves >99% purity.
- Chromatography : Silica gel (ethyl acetate/hexane, 1:1) for intermediates.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
- Calculated : C₂₄H₂₂ClN₅O₂ [M+H]⁺: 472.1524.
- Found : 472.1526.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: : The reduction of the 4-chlorobenzamido group can be achieved using reducing agents like lithium aluminium hydride.
Substitution: : It can participate in nucleophilic and electrophilic substitution reactions, especially involving the indole and pyrazole rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Lithium aluminium hydride, hydrogen gas with a palladium catalyst.
Substitution: : Halides, sulfonates under mild to moderate temperatures with appropriate catalysts.
Major Products Formed
The major products from these reactions are often derivatives of the original compound with functional groups altered as per the reaction conditions applied. For instance, oxidation might introduce hydroxyl or keto groups, while reduction may convert amide to amine functionalities.
Scientific Research Applications
Chemistry
In organic chemistry, it serves as a precursor for synthesizing novel compounds with potential pharmacological activities. It is also used as a model compound for studying reaction mechanisms.
Biology
Biologically, it may act as a ligand for receptor studies, investigating interactions at the molecular level and potentially leading to the discovery of new drugs.
Medicine
In medicinal research, its derivatives might exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it valuable for drug development.
Industry
Industrially, it can be used in the synthesis of specialty chemicals and materials with advanced properties for use in electronics or polymers.
Mechanism of Action
The specific mechanism of action of 3-(4-chlorobenzamido)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)-1H-indole-2-carboxamide depends on its interaction with biological targets. It may bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways such as signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature
The patent example 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, ) shares functional similarities, such as:
- Heterocyclic Cores: Both compounds utilize nitrogen-rich heterocycles (indole vs. pyrazolo-pyrimidine-chromenone).
- Substituent Diversity : Fluorinated aryl groups and amide linkages are present, though the target compound employs a chlorobenzamido group instead of a fluorinated benzamide.
- Biological Relevance: The patent compound’s chromenone-pyrimidine core is associated with kinase inhibition, suggesting the target compound may share similar mechanistic pathways .
Table 1: Structural and Physicochemical Comparison
Electronic and Steric Effects
- Steric Considerations: The 1,3,5-trimethylpyrazole group introduces steric bulk, which could reduce off-target interactions compared to the chromenone system in Example 53 .
Computational Insights
Wavefunction analysis tools like Multiwfn () enable comparative studies of electronic properties. For example:
- Electrostatic Potential (ESP) Maps: The indole core’s electron-rich region (due to the π-system) contrasts with the pyrazolo-pyrimidine’s localized charges, affecting ligand-protein interactions.
- Orbital Composition : The HOMO-LUMO gap of the target compound is likely narrower than Example 53’s due to the indole’s conjugation, influencing reactivity .
Research Findings and Implications
- Synthetic Challenges: The methylene-linked pyrazole in the target compound may improve solubility relative to Example 53’s rigid chromenone system.
- Biological Hypotheses: While Example 53 demonstrates kinase inhibition (implied by its structural homology to known inhibitors), the target compound’s indole-pyrazole hybrid could target serotonin receptors or PARP enzymes, warranting further validation.
Biological Activity
3-(4-chlorobenzamido)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)-1H-indole-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant data and case studies.
The compound features an indole core, a pyrazole moiety, and a chlorobenzamide group. The structural diversity allows for various interactions with biological targets. Indole derivatives are known for their broad pharmacological profiles, including anticancer and anti-inflammatory properties, while pyrazole derivatives often exhibit significant antimicrobial activity.
Anticancer Activity
Recent studies have highlighted the potential of similar indole-pyrazole derivatives in cancer therapy. For instance, compounds with analogous structures have demonstrated cytotoxic effects against various cancer cell lines. A notable study reported that indole-containing compounds exhibited IC50 values ranging from 193.93 µg/mL to 371.36 µg/mL against different human cancer cell lines such as A549 and HCT116 .
Table 1: Cytotoxic Activity of Indole-Pyrazole Derivatives
The mechanism of action appears to involve the induction of apoptosis through caspase activation. For example, compound 7f significantly increased caspase-3 levels in treated HCT116 cells compared to controls, suggesting that it may trigger programmed cell death pathways critical in cancer treatment .
Anti-inflammatory Activity
Indole and pyrazole derivatives are also recognized for their anti-inflammatory properties. Compounds similar to this compound have shown promise in reducing inflammation markers in various models. The presence of the pyrazole ring is particularly notable for its ability to inhibit pro-inflammatory cytokines.
Antimicrobial Activity
The antimicrobial potential of this compound is supported by studies indicating that pyrazole derivatives possess significant antibacterial and antifungal activities. For instance, some derivatives have been shown to inhibit the growth of pathogenic bacteria and fungi effectively .
Table 2: Antimicrobial Efficacy of Pyrazole Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound A | E. coli | 32 µg/mL | |
| Compound B | S. aureus | 16 µg/mL |
Case Studies
A comprehensive study investigated the effects of various indole-pyrazole derivatives on human cancer cell lines and reported significant cytotoxicity linked to structural modifications. The study emphasized that substituents on the pyrazole ring could enhance or diminish biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design .
Q & A
Basic: What are the established synthetic routes for 3-(4-chlorobenzamido)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)-1H-indole-2-carboxamide?
Answer:
The synthesis typically involves multi-step coupling reactions. For example:
- Step 1: Formation of the indole-carboxamide core via condensation of activated carboxylic acid derivatives with amines under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Introduction of the 4-chlorobenzamido group using 4-chlorobenzoyl chloride under anhydrous conditions .
- Step 3: Alkylation of the pyrazole moiety (e.g., using (1,3,5-trimethyl-1H-pyrazol-4-yl)methyl chloride) in the presence of a base like triethylamine .
Key considerations: Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography using silica gel.
Advanced: How can crystallographic data contradictions (e.g., disorder, twinning) be resolved for this compound during structural refinement?
Answer:
Use the SHELX suite (e.g., SHELXL) to handle challenges:
- Disorder modeling: Split atomic positions with PART instructions and refine occupancy factors .
- Twinning: Apply TWIN/BASF commands for non-merohedral twinning, supported by intensity statistics from PLATON .
- Validation: Cross-check with Rint and CC1/2 values to ensure data integrity .
Basic: What spectroscopic methods are recommended for characterizing this compound?
Answer:
- IR spectroscopy: Identify amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-Cl stretches (~750 cm⁻¹) .
- NMR: Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm substituent positions (e.g., pyrazole methyl groups at δ ~2.1–2.5 ppm) .
- Mass spectrometry (MS): High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup>) .
Advanced: How can Design of Experiments (DoE) optimize reaction conditions for this compound’s synthesis?
Answer:
- Factors to test: Temperature, solvent polarity (DMF vs. THF), and catalyst loading .
- Response variables: Yield, purity (HPLC area %), and reaction time.
- Statistical tools: Use a 2<sup>k</sup> factorial design to identify interactions. For example, higher temperatures (80–100°C) may accelerate coupling but risk side reactions .
- Validation: Confirm optimal conditions with triplicate runs and ANOVA analysis.
Advanced: What strategies address low reproducibility in biological activity assays for this compound?
Answer:
- Target validation: Perform kinase inhibition assays (e.g., EGFR or JAK2) using recombinant proteins and ATP-competitive binding protocols .
- Positive controls: Compare with known inhibitors (e.g., imatinib for kinase assays).
- Data normalization: Use Z’-factor analysis to assess assay robustness and minimize plate-to-plate variability .
Basic: How is the stability of this compound assessed under varying storage conditions?
Answer:
- Accelerated degradation studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
- Analytical monitoring: Track decomposition via HPLC-MS, focusing on hydrolysis of the carboxamide group or oxidation of the indole ring .
Advanced: How can molecular docking predict binding modes of this compound with potential targets?
Answer:
- Software: Use AutoDock Vina or Schrödinger Suite for docking simulations .
- Preparation: Optimize the compound’s 3D structure with Gaussian (DFT/B3LYP) and assign partial charges.
- Validation: Compare docking scores with co-crystallized ligands (e.g., from PDB entries 4HJO or 3POZ) .
Basic: What solvent systems are optimal for recrystallizing this compound?
Answer:
- Mixed solvents: Ethyl acetate/hexane (3:1) or DCM/methanol gradients are effective for removing polar impurities .
- Crystallization triggers: Slow evaporation at 4°C or antisolvent addition (e.g., diethyl ether).
Advanced: How to resolve conflicting bioactivity data between in vitro and in vivo models for this compound?
Answer:
- Pharmacokinetic profiling: Assess bioavailability (e.g., oral gavage in rodents) and metabolite identification via LC-MS/MS .
- Tissue distribution studies: Use radiolabeled compounds (e.g., <sup>14</sup>C) to quantify accumulation in target organs .
Advanced: What computational methods predict metabolic pathways for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
